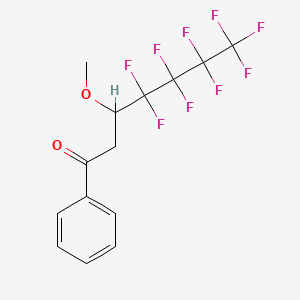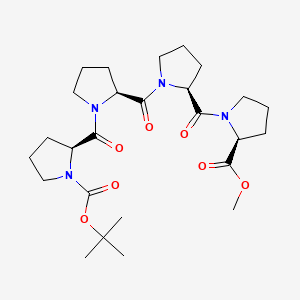
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester is a synthetic compound with the molecular formula C26H40N4O7 and a molecular weight of 520.62 g/mol . This compound is a derivative of proline, an amino acid, and is often used in peptide synthesis due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester typically involves the protection of the amino group of proline using the tert-butyloxycarbonyl (Boc) group. The process begins with the reaction of N-tert-butoxycarbonyl L-proline with L-proline methyl ester hydrochloride in the presence of triethylamine and pivaloyl chloride . The reaction is carried out in dichloromethane at 0°C and then stirred at room temperature for 17 hours. The product is then purified by washing with aqueous citric acid, sodium bicarbonate solution, and brine, followed by drying with anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester undergoes various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution .
Common Reagents and Conditions
Esterification: The compound can be esterified with alcohols in the presence of acid catalysts to form new ester derivatives.
Nucleophilic Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid, leading to the formation of the free amine.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and free amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis . The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group . This selective deprotection is crucial for the stepwise synthesis of peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyloxycarbonylprolyl-prolyl-proline methyl ester
- tert-Butyloxycarbonylprolyl-proline methyl ester
- tert-Butyloxycarbonylproline methyl ester
Uniqueness
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester is unique due to its multiple proline residues, which provide increased stability and reactivity in peptide synthesis . This compound’s structure allows for the formation of more complex peptides compared to similar compounds with fewer proline residues.
Propiedades
Número CAS |
107500-78-7 |
|---|---|
Fórmula molecular |
C26H40N4O7 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
methyl (2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C26H40N4O7/c1-26(2,3)37-25(35)30-16-7-11-19(30)23(33)28-14-5-9-17(28)21(31)27-13-6-10-18(27)22(32)29-15-8-12-20(29)24(34)36-4/h17-20H,5-16H2,1-4H3/t17-,18-,19-,20-/m0/s1 |
Clave InChI |
AMTGIUTVKHNYTR-MUGJNUQGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

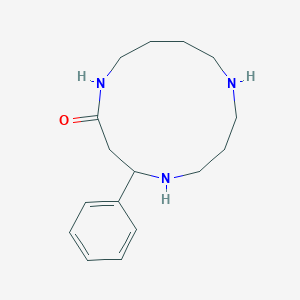
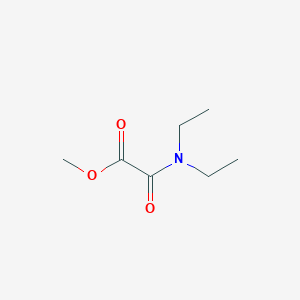
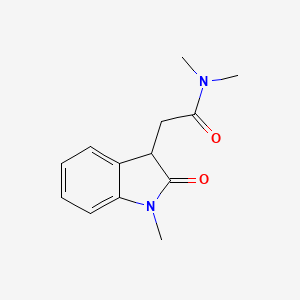
![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
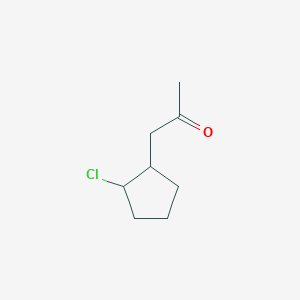
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)

